molecular formula C9H7BrN2O2 B1434138 methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1352492-16-0

methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1434138
CAS No.: 1352492-16-0
M. Wt: 255.07 g/mol
InChI Key: IKZLRQZJCKHPTI-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a brominated pyrrolopyridine derivative. This compound is part of the larger family of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties. The presence of the bromine atom and the pyrrolopyridine core structure make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available 1H-pyrrolo[3,2-b]pyridine or its derivatives.

  • Bromination: The bromination step involves the introduction of a bromine atom at the 6-position of the pyrrolopyridine core. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

  • Carboxylation: The carboxylation step involves the introduction of the carboxylate group at the 2-position. This can be done using reagents like methyl chloroformate or dimethyl carbonate under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the final product in high yield and quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the molecule.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Bromoalkanes and other reduced derivatives.

  • Substitution Products: Amides, esters, and other substituted pyrrolopyridines.

Biochemical Analysis

Biochemical Properties

Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity and subsequently affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by disrupting FGFR signaling . Additionally, the compound affects cell migration and invasion, which are critical processes in cancer metastasis . By modulating these cellular functions, this compound demonstrates its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent downstream signaling . This inhibition disrupts key signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell survival and proliferation . Additionally, the compound may influence gene expression by altering the activity of transcription factors regulated by these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on FGFRs over extended durations . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage is crucial for maximizing therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through processes such as oxidation and conjugation . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as cancer cells expressing FGFRs . The distribution of the compound within tissues can impact its therapeutic effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function may vary depending on its localization within the cell, affecting its interactions with biomolecules and its overall efficacy as a therapeutic agent.

Scientific Research Applications

Chemistry: Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: Research has explored its use in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features allow it to be incorporated into drug molecules that target specific diseases.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can enhance the binding affinity of the compound to its target, leading to desired biological effects.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound is structurally similar but differs in the position of the bromine atom.

  • Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate: Another related compound with a different substitution pattern on the pyrrolopyridine core.

Uniqueness: Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its bromine atom at the 6-position provides a distinct advantage in chemical synthesis and potential biological applications compared to similar compounds.

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZLRQZJCKHPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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